molecular formula C29H38N2O3 B11185941 1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11185941
M. Wt: 462.6 g/mol
InChI Key: DJAZFIUUQBLXNA-UHFFFAOYSA-N
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Description

1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound. It features a cyclopropyl group, a furan ring, and a cyclohexane carboxamide moiety. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide likely involves multiple steps, including:

  • Formation of the cyclopropyl group.
  • Introduction of the furan ring.
  • Coupling of the amino and carboxamide groups.

Each step would require specific reagents and conditions, such as:

  • Cyclopropanation reactions using diazo compounds.
  • Furan ring formation via cyclization reactions.
  • Amide bond formation through condensation reactions.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the furan ring or cyclopropyl group.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the carbonyl or amide groups.

    Substitution: Replacement of functional groups, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products would depend on the specific reactions and conditions, potentially leading to derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide could have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer properties.

    Industry: Use in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would involve interactions with molecular targets, such as:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors, triggering signaling pathways.

    Pathways: Modulating biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of cyclopropyl, furan, and cyclohexane carboxamide moieties in this compound may confer distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C29H38N2O3

Molecular Weight

462.6 g/mol

IUPAC Name

1-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C29H38N2O3/c1-20(2)18-23-25(28(23,4)5)26(32)31(19-22-13-11-17-34-22)29(15-9-6-10-16-29)27(33)30-24-14-8-7-12-21(24)3/h7-8,11-14,17-18,23,25H,6,9-10,15-16,19H2,1-5H3,(H,30,33)

InChI Key

DJAZFIUUQBLXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4C(C4(C)C)C=C(C)C

Origin of Product

United States

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